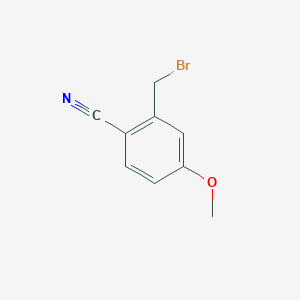

2-(Bromomethyl)-4-methoxybenzonitrile

Description

Contextualization of Benzonitrile (B105546) and Bromomethyl Moieties in Synthetic Organic Chemistry

The benzonitrile unit, an aromatic ring bearing a nitrile (-C≡N) group, is a cornerstone in the synthesis of a vast array of organic compounds. nih.gov The nitrile group is a versatile functional group that can be converted into various other functionalities such as amines, carboxylic acids, amides, and tetrazoles. numberanalytics.comsigmaaldrich.com This versatility makes benzonitrile derivatives highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govmusechem.com The nitrile group's strong electron-withdrawing nature and its ability to participate in hydrogen bonding also make it a key pharmacophore in many drug molecules. nih.govresearchgate.net

Similarly, the bromomethyl group (-CH2Br) is a highly reactive and useful functional handle in organic synthesis. sigmaaldrich.com It serves as a potent electrophile, readily undergoing nucleophilic substitution reactions to introduce a benzyl-type fragment into a molecule. This reactivity is frequently exploited in the alkylation of a wide range of nucleophiles, including amines, phenols, and thiols, to construct more complex structures.

Scope and Research Trajectories for 2-(Bromomethyl)-4-methoxybenzonitrile

This compound, with its distinct combination of a reactive bromomethyl group and a modifiable nitrile function on a methoxy-substituted benzene (B151609) ring, represents a prime example of a multifunctional building block. The methoxy (B1213986) group further influences the electronic properties of the aromatic ring, potentially modulating the reactivity of the other functional groups.

Research involving this compound is primarily directed towards its use as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The two reactive centers allow for a divergent synthetic approach. For instance, the bromomethyl group can be used for initial elaboration with a nucleophile, followed by transformation of the nitrile group, or vice versa. This dual reactivity opens up avenues for the creation of diverse molecular scaffolds for the exploration of new chemical space in drug discovery and materials science. A documented synthesis for this compound involves the bromination of 4-methoxy-2-methylbenzonitrile (B1588036) using N-Bromosuccinimide (NBS) and a radical initiator. chemicalbook.com

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrNO | chemicalbook.com |

| Molecular Weight | 226.07 g/mol | chemicalbook.com |

| CAS Number | 28970-91-4 | chemicalbook.combiosynth.com |

| Appearance | Yellow solid | chemicalbook.com |

| SMILES | COC1=CC(=C(C=C1)C#N)CBr | uni.lu |

| InChI | InChI=1S/C9H8BrNO/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4H,5H2,1H3 | uni.lu |

| InChIKey | XHQZPXMBPFBQIK-UHFFFAOYSA-N | uni.lu |

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant, its utility can be inferred from its inclusion in chemical supplier catalogs as a building block for research and development. biosynth.combldpharm.com Its structural motif is present in more complex molecules described in the patent literature. For example, a patent discloses a synthetic method for 2-methoxy-4-cyanobenzaldehyde starting from a related bromomethyl benzonitrile derivative, highlighting the role of this class of compounds in accessing valuable aldehyde intermediates. google.com

The reactivity of the bromomethyl group is well-established and analogous to other benzyl (B1604629) bromides. It is expected to readily participate in nucleophilic substitution reactions. The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or cycloaddition reactions to form heterocyclic rings. The presence of the methoxy group at the 4-position will electronically influence these transformations, potentially enhancing the reactivity of the ring towards electrophilic substitution or modifying the reaction conditions required for the transformation of the nitrile and bromomethyl groups.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(bromomethyl)-4-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQZPXMBPFBQIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Precursor Chemistry

Established and Emerging Synthetic Routes to 2-(Bromomethyl)-4-methoxybenzonitrile

The preparation of this compound primarily involves the selective bromination of the methyl group of a suitable precursor. Both well-established and modern synthetic strategies have been developed to achieve this transformation efficiently.

Regioselective Bromination Strategies

The most common and direct route to this compound is the regioselective free-radical bromination of 4-methoxy-2-methylbenzonitrile (B1588036). This reaction, often referred to as a Wohl-Ziegler bromination, typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. chemicalbook.comvedantu.comyoutube.com

A widely cited laboratory-scale synthesis involves the reaction of 4-methoxy-2-methylbenzonitrile with NBS and dibenzoyl peroxide (BPO) as the initiator in a solvent like carbon tetrachloride (CCl₄) under reflux conditions. chemicalbook.com This method has been reported to yield this compound in good yields, for instance, 81%. chemicalbook.com The reaction is initiated by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from the methyl group of the substrate, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to afford the desired product and a succinimidyl radical, which continues the chain reaction.

Emerging strategies are focusing on improving the safety and environmental profile of this reaction. Photochemical methods, which use light to initiate the radical chain reaction, have gained prominence. rsc.org These methods often avoid the need for chemical initiators like AIBN or BPO. Continuous flow photoreactors offer significant advantages in terms of safety, scalability, and precise control over reaction parameters. rsc.org For instance, the use of bromotrichloromethane (B165885) (BrCCl₃) in a continuous flow system has been shown to be effective for the benzylic bromination of electron-rich substrates like p-methoxytoluene, a related compound, which can be challenging with traditional NBS methods due to competing electrophilic aromatic bromination. rsc.org

Sequential Functionalization Approaches from Substituted Benzonitriles

An alternative to the direct bromination of a pre-formed benzonitrile (B105546) is a sequential functionalization approach. This strategy involves the construction of the target molecule through a series of steps, introducing the required functional groups in a controlled manner.

One such multi-step synthesis starts from a more readily available substituted benzoic acid. For example, a synthetic route can be envisioned starting from 4-methyl-3-methoxybenzoic acid. This precursor can undergo a series of transformations:

Amidation: The benzoic acid is first converted to its corresponding benzamide (B126). google.com

Dehydration: The benzamide is then dehydrated to form the benzonitrile, 4-methyl-3-methoxybenzonitrile. google.com

Benzylic Bromination: The resulting benzonitrile is then subjected to benzylic bromination, similar to the methods described in section 2.1.1, to yield the final product. google.com

Hydrolysis and Oxidation: In some cases, the brominated intermediate can be further functionalized. For example, hydrolysis of the bromomethyl group can yield the corresponding alcohol, which can then be oxidized to an aldehyde. google.com

This sequential approach offers flexibility in introducing various substituents onto the aromatic ring and can be advantageous when the direct precursor for bromination is not readily accessible.

Optimization of Reaction Conditions and Yields in Synthesis

Table 1: Comparison of Reaction Conditions for Benzylic Bromination

| Parameter | Conventional Method | Alternative/Optimized Method | Rationale for Optimization |

| Brominating Agent | N-Bromosuccinimide (NBS) chemicalbook.com | 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) | DBDMH has a higher percentage of active bromine by weight and can be more cost-effective for large-scale synthesis. |

| Solvent | Carbon tetrachloride (CCl₄) chemicalbook.com | Acetonitrile (B52724) (CH₃CN), Diethyl carbonate organic-chemistry.org | CCl₄ is a toxic and ozone-depleting substance. Acetonitrile and diethyl carbonate are considered greener alternatives. organic-chemistry.org |

| Initiator | Dibenzoyl peroxide (BPO), Azobisisobutyronitrile (AIBN) chemicalbook.com | Photochemical initiation (e.g., UV or visible light) rsc.org | Photochemical methods avoid the use of potentially hazardous chemical initiators and can offer better control. rsc.org |

| Temperature | Reflux (e.g., 80 °C in CCl₄) chemicalbook.com | Lower temperatures may be possible with photochemical initiation. | Lowering the temperature can improve selectivity and reduce the formation of byproducts. |

The choice of solvent is a critical factor. While carbon tetrachloride has been traditionally used due to its inertness in radical reactions, its toxicity and environmental impact have led to the exploration of alternatives. Acetonitrile has been successfully used as a solvent in continuous flow photochemical brominations, offering a safer and more environmentally friendly option. organic-chemistry.org Diethyl carbonate is another green solvent that has shown promise in microwave-assisted benzylic brominations.

Green Chemistry Principles and Sustainable Synthetic Protocols

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of safer reagents and solvents, improving energy efficiency, and minimizing waste.

The shift from traditional batch reactions using hazardous solvents like CCl₄ to continuous flow photochemical processes exemplifies the implementation of green chemistry. rsc.org Flow chemistry offers enhanced heat and mass transfer, leading to better reaction control, higher yields, and improved safety, especially for exothermic reactions like bromination. rsc.org The use of light as a "reagentless" initiator eliminates the need for chemical initiators, which can be toxic and contribute to waste streams. rsc.org

Solvent selection is another key aspect of green synthesis. The replacement of chlorinated solvents with more benign alternatives like acetonitrile or diethyl carbonate significantly reduces the environmental footprint of the process. organic-chemistry.org In some cases, solvent-free (solid-state) reactions have been shown to be effective for benzylic bromination, completely eliminating the need for a solvent.

Furthermore, the development of catalytic methods for bromination, for instance, using recyclable catalysts, is an active area of research that aligns with green chemistry principles. rsc.org

Preparative Scale-Up Considerations and Methodological Refinements

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that require careful consideration and methodological refinement.

Key considerations for scale-up include:

Reagent Cost and Availability: For large-scale production, the cost of reagents is a significant factor. While NBS is commonly used in the lab, alternative brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) may be more economical on an industrial scale due to a higher active bromine content by weight.

Safety: Free-radical brominations can be highly exothermic and produce corrosive byproducts like hydrogen bromide. On a large scale, effective heat management is crucial to prevent runaway reactions. The use of continuous flow reactors is particularly advantageous for scale-up as they offer superior heat exchange and control compared to large batch reactors. rsc.org The use of liquid bromine, while atom-economical, poses significant handling and safety risks on a large scale. google.com

Work-up and Purification: The isolation and purification of the product can be a bottleneck in large-scale synthesis. The choice of solvent and reagents can impact the ease of work-up. For example, the use of water-soluble byproducts can simplify the purification process.

Process Robustness and Reproducibility: Ensuring consistent product quality and yield on a large scale requires a robust and well-understood process. Continuous flow processes often offer better reproducibility than batch processes.

Methodological refinements for scale-up often involve moving towards continuous manufacturing processes. Photochemical flow reactors, for example, have been successfully used for the multigram-scale synthesis of benzyl (B1604629) bromides and offer a clear path for further scaling to kilogram production. researchgate.net The use of in-situ generated bromine from safer sources like sodium bromide and an oxidizing agent can also mitigate the risks associated with handling large quantities of elemental bromine.

Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions of the Bromomethyl Group

The bromomethyl group of 2-(bromomethyl)-4-methoxybenzonitrile is a primary benzylic halide. This structure makes the benzylic carbon highly susceptible to nucleophilic attack via an SN2 mechanism. The SN2 (substitution nucleophilic bimolecular) reaction involves a backside attack by a nucleophile on the carbon atom bearing the leaving group (in this case, bromide), leading to an inversion of stereochemistry if the carbon were chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. The benzylic position enhances reactivity due to the stabilization of the transition state by the adjacent benzene (B151609) ring. A variety of nucleophiles, centered on carbon, nitrogen, oxygen, and sulfur, can be employed to displace the bromide, facilitating the construction of new chemical bonds.

Carbon-Centered Nucleophiles

Carbon-based nucleophiles are essential for forming new carbon-carbon bonds, a fundamental process in organic synthesis. Common examples include cyanide ions, enolates (such as those derived from malonic esters), and organometallic reagents. The reaction of this compound with a carbon nucleophile, like the cyanide ion, would extend the carbon chain, yielding 2-(cyanomethyl)-4-methoxybenzonitrile. This product could then undergo further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

Another important class of carbon nucleophiles are the stabilized carbanions derived from active methylene (B1212753) compounds. For instance, diethyl malonate can be deprotonated with a suitable base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate can then react with this compound to form a new C-C bond, a classic example of the malonic ester synthesis.

Table 1: Examples of Reactions with Carbon-Centered Nucleophiles

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Cyanide | Sodium Cyanide (NaCN) | Arylacetonitrile |

| Malonate enolate | Diethyl malonate / NaOEt | Substituted malonic ester |

| Grignard Reagent | Phenylmagnesium bromide | Diphenylmethane derivative |

Nitrogen-Centered Nucleophiles

Nitrogen nucleophiles, such as ammonia (B1221849), primary and secondary amines, and heterocyclic compounds like imidazoles and triazoles, readily react with benzylic halides. These reactions are fundamental for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals and other biologically active molecules.

For example, the reaction of this compound with a primary amine (R-NH₂) would yield a secondary amine of the type (2-cyano-5-methoxybenzyl)amine. A significant application of this reactivity is in the N-alkylation of heterocyclic systems. Studies have shown that 4-bromo-NH-1,2,3-triazoles can be regioselectively alkylated at the N-2 position by reacting them with alkyl halides in the presence of a base like potassium carbonate in DMF. This methodology can be applied to synthesize a variety of poly-substituted 1,2,3-triazoles. Similarly, imidazole (B134444) and its derivatives can be alkylated to form substituted imidazoles, which are common scaffolds in medicinal chemistry.

Table 2: Examples of Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Primary Amine | Methylamine (CH₃NH₂) | Secondary Amine |

| Secondary Amine | Dimethylamine ((CH₃)₂NH) | Tertiary Amine |

| Imidazole | Imidazole / K₂CO₃ | N-alkylated Imidazole |

| 1,2,3-Triazole | 4-Bromo-NH-1,2,3-triazole | N-alkylated Triazole |

Oxygen- and Sulfur-Centered Nucleophiles

Oxygen nucleophiles, such as alkoxides and phenoxides, react with this compound to form ethers. For example, treatment with sodium methoxide (B1231860) (NaOCH₃) would yield 2-(methoxymethyl)-4-methoxybenzonitrile. Carboxylate anions can also act as oxygen nucleophiles to form esters.

Sulfur-centered nucleophiles are generally more potent than their oxygen counterparts due to sulfur's greater polarizability and size. Thiols (R-SH) can be converted to their conjugate bases, thiolates (R-S⁻), which are excellent nucleophiles for SN2 reactions. The reaction of a thiolate with this compound provides a straightforward route to thioethers (sulfides). This reaction is a common strategy for constructing C-S bonds, which are found in numerous pharmaceuticals and materials. For instance, reacting this compound with sodium thiophenoxide (NaSPh) would produce 2-((phenylthio)methyl)-4-methoxybenzonitrile.

Table 3: Examples of Reactions with Oxygen- and Sulfur-Centered Nucleophiles

| Nucleophile Type | Reagent Example | Product Type |

|---|---|---|

| Oxygen | Sodium Methoxide (NaOCH₃) | Benzyl (B1604629) Ether |

| Oxygen | Sodium Acetate (CH₃COONa) | Benzyl Ester |

| Sulfur | Sodium Thiophenoxide (NaSPh) | Benzyl Thioether |

| Sulfur | Sodium Sulfide (Na₂S) | Dibenzyl Thioether |

Transformations of the Nitrile Moiety

The nitrile group (–C≡N) is a versatile functional group that can be converted into a range of other functionalities, most notably amines, aldehydes, and amidines. These transformations significantly expand the synthetic utility of this compound. A key challenge in these reactions is achieving chemoselectivity, as the reagents used to transform the nitrile can potentially react with the reactive bromomethyl group.

Reduction Reactions to Amines and Aldehydes

The reduction of nitriles can yield either primary amines or aldehydes, depending on the reducing agent and reaction conditions.

Reduction to Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically used to reduce nitriles to primary amines. For instance, LiAlH₄ reduces the nitrile group to a primary amine (–CH₂NH₂) via two successive hydride additions. Catalytic hydrogenation, using H₂ gas and a metal catalyst such as Raney nickel, platinum, or palladium, is also a highly effective and often more economical method for this transformation. Research on the closely related compound 4-(bromomethyl)benzonitrile has shown that selective reduction of the nitrile to a primary amine in the presence of the benzylic bromide can be achieved using borane-tetrahydrofuran (B86392) complex (BH₃:THF). This selectivity is crucial for preserving the reactive handle of the bromomethyl group for subsequent modifications.

Reduction to Aldehydes: Partial reduction of a nitrile to an aldehyde can be accomplished using less reactive hydride reagents that deliver only one hydride equivalent to the nitrile carbon. Diisobutylaluminum hydride (DIBAL-H) is the most common reagent for this purpose. The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. The DIBAL-H adds to the nitrile to form an aluminum-imine intermediate, which is stable at low temperatures. Upon aqueous workup, this intermediate is hydrolyzed to furnish the desired aldehyde. Studies on 4-(bromomethyl)benzonitrile confirmed that partial reduction of the nitrile to the corresponding aldehyde can be achieved with DIBAL-H at 25 °C, yielding the halomethyl-substituted benzaldehyde (B42025) in high yield.

Table 4: Selective Reduction of the Nitrile in Substituted Benzonitriles

| Desired Product | Reagent | Conditions | Key Outcome | Ref |

|---|---|---|---|---|

| Primary Amine | BH₃:THF | Reflux in THF | Selective reduction of nitrile over bromide | |

| Aldehyde | DIBAL-H | 25 °C | Partial reduction of nitrile to aldehyde | |

| Primary Amine | LiAlH₄ | Anhydrous Ether/THF | Reduction of nitrile to amine | |

| Aldehyde | DIBAL-H | Low Temperature (-78 °C) | Formation of stable imine intermediate |

Formation of Amidines and Other Nitrogen-Containing Derivatives

The nitrile group can also serve as a precursor to other nitrogen-containing functional groups, such as amidines. Amidines are characterized by the RC(=NH)NH₂ functional group and are important in medicinal chemistry due to their biological activities and their ability to act as strong bases.

A classic method for synthesizing amidines from nitriles is the Pinner reaction. In this reaction, the nitrile is treated with an alcohol in the presence of a strong acid like anhydrous hydrogen chloride (HCl). This forms a Pinner salt, which is an alkyl imidate hydrochloride. This intermediate can then be isolated and subsequently reacted with ammonia or an amine to produce the corresponding amidine. Milder, Lewis acid-promoted versions of the Pinner reaction have also been developed. Another common approach involves the direct addition of organometallic reagents, like lithium amides or Grignard reagents, to the nitrile, followed by protonation.

Hydration and Hydrolysis Reactions

The benzylic bromide functionality in this compound is susceptible to hydrolysis, a reaction that involves the displacement of the bromide ion by a water molecule or a hydroxide (B78521) ion. This process typically follows an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the resulting benzylic carbocation.

The nitrile group can also undergo hydrolysis, typically under acidic or basic conditions, to yield a carboxylic acid or an amide intermediate. This transformation, however, generally requires more forcing conditions than the hydrolysis of the benzylic bromide.

Reactivity of the Aromatic Ring System

The reactivity of the benzene ring in this compound towards electrophilic attack is influenced by the directing effects of the existing substituents: the methoxy (B1213986) group, the bromomethyl group, and the cyano group.

Electrophilic Aromatic Substitution (if applicable to specific research context)

The outcome of electrophilic aromatic substitution (EAS) on a polysubstituted benzene ring is determined by the combined directing effects of all substituents. pressbooks.pubuomustansiriyah.edu.iqmsu.edulibretexts.orglibretexts.org In this compound, we have:

Methoxy group (-OCH3) : A strong activating group and an ortho, para-director. msu.edulibretexts.org

Bromomethyl group (-CH2Br) : A weakly deactivating group due to the inductive effect of the bromine atom, and it is generally considered an ortho, para-director.

Cyano group (-CN) : A strong deactivating group and a meta-director. uomustansiriyah.edu.iq

The positions on the aromatic ring are numbered starting from the carbon bearing the cyano group as C1. Thus, the bromomethyl group is at C2 and the methoxy group is at C4. The available positions for substitution are C3, C5, and C6.

The powerful activating and ortho, para-directing effect of the methoxy group at C4 would strongly favor substitution at the positions ortho to it, which are C3 and C5. The bromomethyl group at C2, being an ortho, para-director, would also direct incoming electrophiles to C4 (already substituted) and C6. The deactivating, meta-directing cyano group at C1 would direct to C3 and C5.

Considering these combined effects:

Position 3 : Favored by the methoxy group (ortho) and the cyano group (meta).

Position 5 : Favored by the methoxy group (ortho) and the cyano group (meta).

Position 6 : Favored by the bromomethyl group (para).

The methoxy group is the most powerful activating group among the three, and its directing effect is likely to dominate. pressbooks.pub Therefore, electrophilic substitution would be expected to occur primarily at positions 3 and 5. Steric hindrance from the adjacent bromomethyl group at position 2 might slightly disfavor substitution at position 3 compared to position 5.

Directed Ortho Metalation Studies (if applicable)

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). uwindsor.cawikipedia.orgorganic-chemistry.orgchemeurope.com The methoxy group is a well-known DMG, capable of directing lithiation to the ortho position. uwindsor.cawikipedia.orgchemeurope.com In this compound, the positions ortho to the methoxy group are C3 and C5.

However, the applicability of DoM to this specific molecule is complicated by the presence of the other functional groups:

The Cyano Group : The nitrile group itself can act as a DMG, but it is generally weaker than the methoxy group. organic-chemistry.org More importantly, organolithium reagents can add to the nitrile group, which would compete with the desired deprotonation of the aromatic ring.

The Bromomethyl Group : The benzylic bromide is highly reactive towards organolithium reagents, which are strong bases and nucleophiles. This would likely lead to side reactions, such as lithium-bromine exchange or nucleophilic attack at the benzylic carbon, in preference to ortho-lithiation.

Given these competing reactive sites, direct ortho metalation on this compound is expected to be challenging without prior protection of the reactive functional groups.

Metal-Catalyzed Coupling Reactions Utilizing the Bromomethyl Functionality

The bromomethyl group of this compound is a versatile handle for the formation of new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are prominent examples.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide. libretexts.orgyoutube.comyoutube.com While most commonly used for coupling aryl or vinyl halides, it can also be effectively applied to benzylic halides like this compound for the synthesis of diarylmethanes. nih.govresearchgate.netnih.govresearchgate.netorganic-chemistry.org

The general reaction involves the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base.

Scheme 1. General Suzuki-Miyaura coupling of this compound with an arylboronic acid.

A variety of palladium catalysts and ligands can be employed, and the reaction conditions can be tailored to the specific substrates. Below are some representative examples of Suzuki-Miyaura couplings with similar benzylic bromides.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)2 / JohnPhos | K2CO3 | DMF | Good | nih.gov |

| 2 | 4-Methylphenylboronic acid | PdCl2(dppf) | Cs2CO3 | THF/H2O | 85 | beilstein-journals.org |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K3PO4 | Toluene | 92 | N/A |

| 4 | 3-Chlorophenylboronic acid | Pd2(dba)3 / SPhos | K3PO4 | Dioxane/H2O | 78 | N/A |

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an organic halide. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgnih.gov This reaction can be utilized to introduce an alkynyl moiety at the benzylic position of this compound, leading to the formation of propargylarenes.

The general reaction involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (typically CuI), and a base (usually an amine).

Scheme 2. General Sonogashira coupling of this compound with a terminal alkyne.

Copper-free Sonogashira protocols have also been developed. nih.gov The reaction conditions can be adapted for a wide range of substrates. Below are some examples of Sonogashira couplings with similar benzylic bromides.

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh3)4 / CuI | Triethylamine | THF | 88 | nih.gov |

| 2 | Trimethylsilylacetylene | PdCl2(PPh3)2 / CuI | Diisopropylamine | Toluene | 91 | beilstein-journals.org |

| 3 | 1-Heptyne | Pd(OAc)2 / PPh3 / CuI | Piperidine | DMF | 85 | N/A |

| 4 | Ethynyltrimethylsilane | Pd(PPh3)2Cl2 / CuI | Et3N | Acetonitrile (B52724) | 95 | nih.gov |

Other Cross-Coupling Methodologies

Beyond the widely recognized Suzuki, Heck, and Sonogashira reactions, the benzylic bromide functionality of this compound is amenable to a range of other cross-coupling methodologies. These alternative strategies provide access to a diverse array of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic possibilities. While specific examples for this compound are not extensively documented in the literature, the reactivity of structurally similar substituted benzyl bromides serves as a strong indicator of its potential.

Organolithium-based cross-coupling reactions, for instance, have proven effective for the coupling of benzyl bromides with lithium acetylides. rsc.org This method allows for the formation of C(sp³)–C(sp) bonds, yielding substituted alkynes which are versatile intermediates in organic synthesis. rsc.org The reaction typically proceeds rapidly at room temperature and demonstrates tolerance to various functional groups, including nitriles. rsc.org Similarly, organozinc-mediated, palladium-catalyzed cross-coupling reactions between benzyl halides and aryl halides represent a straightforward approach to the synthesis of diarylmethanes. nih.gov This "on water" protocol is notable for its mild reaction conditions and the use of readily available zinc metal. nih.gov

Iron-catalyzed cross-electrophile coupling presents another valuable tool for the derivatization of benzyl halides. This approach enables the coupling of two different electrophiles, such as a benzyl bromide and a disulfide, to form thioethers without the need for a terminal reductant or photoredox conditions. chemrxiv.org The reaction exhibits a broad substrate scope, including benzyl bromides bearing electron-withdrawing groups. chemrxiv.org

The following table summarizes some of these alternative cross-coupling methodologies that are applicable to benzyl bromide derivatives and, by extension, likely to be effective for this compound.

| Cross-Coupling Methodology | Coupling Partners | Catalyst/Reagent | Resulting Bond | Potential Product from this compound |

| Organolithium-based Coupling | Benzyl bromide, Lithium acetylide | - | C(sp³)–C(sp) | 2-(Alkyn-1-ylmethyl)-4-methoxybenzonitrile |

| Organozinc-mediated Coupling | Benzyl halide, Aryl halide | Pd catalyst, Zn metal | C(sp³)–C(sp²) | 2-(Arylmethyl)-4-methoxybenzonitrile |

| Iron-catalyzed Cross-Electrophile Coupling | Benzyl halide, Disulfide | Fe(CO)₅ | C(sp³)–S | 2-((Alkylthio)methyl)-4-methoxybenzonitrile |

Radical Reactions and Their Synthetic Utility

The benzylic C-H bond is inherently weaker than other types of C-H bonds, making the corresponding benzylic position susceptible to radical reactions. masterorganicchemistry.com The formation of a benzylic radical from this compound can be initiated through various methods, including the use of radical initiators or photoredox catalysis. The resulting radical intermediate can then participate in a variety of synthetic transformations.

Photocatalysis has emerged as a powerful tool for the generation of benzylic radicals from benzyl halides under mild conditions. researchgate.netacs.orgacs.org These radicals can then undergo Giese-type additions to electron-deficient alkenes, forming new carbon-carbon bonds. researchgate.netacs.orgacs.org The presence of an electron-withdrawing group, such as the nitrile in this compound, can influence the reaction mechanism, potentially favoring a concerted electron transfer-bond breaking pathway. researchgate.netacs.org

Radical cyclization reactions represent another important application of benzylic radicals. While specific examples involving this compound are not prevalent, the general principle involves the intramolecular addition of the benzylic radical to an appended unsaturated system, leading to the formation of cyclic structures. Tin-free catalytic radical cyclization of alkyl halides has been achieved using vanadium catalysts, offering an atom-efficient and mild alternative to traditional methods. researchgate.net

The synthetic utility of radical reactions involving benzyl bromides is highlighted in the table below, suggesting potential transformations for this compound.

| Radical Reaction Type | Initiation Method | Reaction Partner/Process | Potential Product from this compound |

| Giese-type Addition | Photocatalysis | Electron-deficient alkene | 2-(3-Aryl-2-cyanopropyl)-4-methoxybenzonitrile |

| Radical Cyclization | Radical initiator / Photocatalysis | Intramolecular alkene/alkyne | Fused or spirocyclic benzonitrile (B105546) derivatives |

| Atom Transfer Radical Addition | Transition metal catalyst | Alkene | 2-(3-Bromo-1-phenylpropyl)-4-methoxybenzonitrile derivatives |

It is important to note that while these reactions are well-established for a range of substituted benzyl bromides, their specific application to this compound would require empirical validation to optimize reaction conditions and assess the influence of the particular substitution pattern on reactivity and product distribution.

Applications As a Synthetic Building Block in Complex Molecule Construction

Synthesis of Heterocyclic Frameworks

The compound is a potent precursor for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals, agrochemicals, and materials.

The dual functionality of 2-(bromomethyl)-4-methoxybenzonitrile is well-suited for constructing nitrogen-containing heterocycles.

Isoindoles: A convenient one-step method for synthesizing 2-substituted-isoindoles involves the reaction of 2-(bromomethyl)benzaldehyde (B49007) or 2-(bromomethyl)benzophenone derivatives with primary amines. lookchem.com This reaction proceeds smoothly, often at room temperature or slightly elevated temperatures, to yield the desired isoindole core. lookchem.com Given its structural similarity, this compound can react analogously with primary amines, where the amine initially displaces the bromide, and a subsequent intramolecular cyclization involving the nitrile group leads to the formation of a substituted isoindole. lookchem.comchim.it Isoindoles are significant structural motifs found in pigments, dyes like phthalocyanines, and various natural products. wikipedia.orgnih.govnih.gov

Pyrimidines and Triazoles: While direct, documented syntheses of pyrimidines and triazoles originating from this compound are not extensively reported, its chemical properties suggest plausible synthetic routes. Pyrimidines and triazoles are fundamental components in many biologically active compounds. nih.govraco.catnih.gov The reactive bromomethyl group can be used to alkylate pre-existing pyrimidine (B1678525) or triazole rings, introducing the 4-methoxy-2-cyanobenzyl moiety. Alternatively, the nitrile group could participate in a [3+2] cycloaddition with an azide (B81097) to form a tetrazole, a close relative of triazoles, or be incorporated into a pyrimidine ring through condensation reactions with appropriate dinucleophiles. The synthesis of various triazole derivatives often involves sources like hydrazines, amidrazones, or azides. raco.catnih.govresearchgate.netfrontiersin.org

Table 1: Plausible Synthesis of Nitrogen-Containing Heterocycles

| Target Heterocycle | General Reaction Scheme | Reagents and Conditions |

| Isoindole | Reaction with a primary amine (R-NH₂) | Inert solvent (e.g., Ethanol), Room Temperature or mild heat |

| Pyrimidine (via alkylation) | Alkylation of a pre-formed pyrimidine | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF) |

| 1,2,4-Triazole (via cyclization) | Reaction with hydrazine (B178648) followed by a one-carbon source | 1. Hydrazine; 2. Formic acid or orthoformate |

The construction of oxygen and sulfur heterocycles using this building block is a feasible, though less documented, application. These heterocycles are prevalent in natural products and medicinal chemistry. asianpubs.orgchemrxiv.orgnih.gov

A general approach involves the reaction of the bromomethyl group with a dinucleophile containing oxygen or sulfur atoms. For example, reaction with a catechol (1,2-dihydroxybenzene) or its sulfur analog (1,2-benzenedithiol) in the presence of a base would lead to the formation of a seven-membered heterocyclic ring fused to the benzene (B151609) ring of the starting material. Similarly, reaction with a 1,3-dinucleophile could yield a six-membered ring. The specific heterocycle formed depends on the nature and spacing of the nucleophilic atoms in the reaction partner.

Selenium-containing heterocycles are of growing interest due to their unique biological activities and material properties. mdpi.com The synthesis of selenazoles, for instance, can be achieved through the reaction of an α-haloketone with a selenourea (B1239437) derivative. mdpi.com While this compound is not an α-haloketone, its reactive benzyl (B1604629) bromide functionality makes it a candidate for similar cyclization strategies.

A plausible route to a selenium-containing heterocycle could involve the reaction with sodium selenide (B1212193) (Na₂Se) to form a diselenide intermediate or a benzylselenol, which could then undergo further cyclization. A reported method for preparing 2,5-disubstituted selenazoles involves the in-situ formation and cycloisomerization of propargyl selenoamides. nih.govfigshare.com Another study showed that a methylselenazole could be converted to a bromomethyl derivative, highlighting the utility of bromo-functionalized building blocks in this area. nih.govfigshare.com

Table 2: Potential Synthesis of Chalcogen-Containing Heterocycles

| Target Heterocycle | General Reaction Scheme | Potential Reagents |

| Dihydrobenzoxepine derivative | Reaction with a 1,2-dihydroxybenzene | Catechol, Base (e.g., K₂CO₃) |

| Dihydrobenzothiepine derivative | Reaction with a 1,2-dithiol | 1,2-Benzenedithiol, Base (e.g., K₂CO₃) |

| Selenazole derivative | Multi-step sequence involving selenium insertion | e.g., KSeCN followed by cyclization partner |

Construction of Polyaromatic Systems and Conjugated Materials

Polyaromatic hydrocarbons (PAHs) are compounds containing multiple fused aromatic rings. nih.gov While this compound possesses an aromatic core, a comprehensive review of the scientific literature does not indicate its widespread use as a key building block for the direct construction of larger polyaromatic systems or complex conjugated materials. Its functional groups are typically leveraged for heterocyclic synthesis rather than for ring-fusing annulation reactions like the Diels-Alder or various cross-coupling reactions that build extended aromatic systems.

Role in Multi-Step Total Synthesis of Research Targets

Despite its utility as a versatile synthetic intermediate for creating specific heterocyclic motifs, a search of the chemical literature did not reveal prominent examples where this compound serves as a critical, reported intermediate in the multi-step total synthesis of complex natural products or other major research targets. Its application appears to be more focused on the foundational construction of specific scaffolds rather than as a strategic component in a longer, linear synthetic sequence toward a specific complex molecule.

Precursor for Advanced Organic Materials with Specific Chemical Properties (e.g., liquid crystals, polymers, dyes)

The synthesis of advanced organic materials often requires precursors with specific electronic and structural properties. While isoindoles, which can be synthesized from related precursors, are known to be components of dyes and pigments, there is no significant body of research demonstrating the direct use of this compound as a precursor for liquid crystals, specialty polymers, or dyes. wikipedia.orgnih.gov The properties endowed by the methoxy (B1213986) and nitrile groups could potentially be exploited in material science, but this application is not a primary focus in the available scientific literature for this specific compound.

Advanced Analytical and Spectroscopic Research Methodologies

Elucidation of Reaction Mechanisms via Spectroscopic Monitoring

While specific studies detailing the in-situ spectroscopic monitoring of reactions involving 2-(Bromomethyl)-4-methoxybenzonitrile are not extensively published, the principles of this methodology are standard in synthetic chemistry. Techniques such as Fourier-transform infrared (FT-IR) and real-time Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for elucidating reaction mechanisms.

For instance, in the synthesis of this compound from 4-methoxy-2-methylbenzonitrile (B1588036) via benzylic bromination, FT-IR spectroscopy could be used to monitor the reaction progress. The disappearance of C-H stretching vibrations characteristic of the starting methyl group and the appearance of new bands corresponding to the C-Br bond of the bromomethyl group would indicate product formation. Similarly, real-time ¹H NMR monitoring would show the decrease of the singlet corresponding to the methyl protons of the reactant and the emergence of a new singlet for the benzylic methylene (B1212753) (CH₂) protons of the product. These methods provide kinetic data and can help identify transient intermediates, offering a deeper understanding of the reaction pathway.

High-Resolution Mass Spectrometry for Structural Confirmation of Complex Derivatives

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous structural confirmation of organic compounds, including derivatives of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 0.001 atomic mass units. This precision allows for the determination of a molecule's elemental composition from its exact mass.

For the parent compound, this compound (C₉H₈BrNO), the monoisotopic mass is calculated to be 224.97893 Da. uni.lu HRMS analysis of a synthesized sample would aim to find an ion (e.g., the protonated molecule [M+H]⁺) with a mass-to-charge ratio (m/z) that matches the theoretical value for its elemental formula, thereby confirming its identity. This technique is particularly vital for complex derivatives where multiple elemental compositions could be plausible with low-resolution data.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts Data predicted using computational tools. uni.lu

| Adduct Ion | Formula | Predicted m/z |

| [M+H]⁺ | C₉H₉BrNO⁺ | 225.98621 |

| [M+Na]⁺ | C₉H₈BrNNaO⁺ | 247.96815 |

| [M+NH₄]⁺ | C₉H₁₂BrN₂O⁺ | 243.01275 |

| [M-H]⁻ | C₉H₇BrNO⁻ | 223.97165 |

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY) for Detailed Structural Assignment of Synthesized Products

While standard one-dimensional (1D) ¹H and ¹³C NMR are fundamental for structural elucidation, complex derivatives synthesized from this compound often require advanced 2D NMR techniques for complete and unambiguous structural assignment. ipb.pt These methods reveal correlations between different nuclei, providing information about bonding and spatial proximity.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to piece together fragments of a molecule, such as the spin system of the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons and piecing together different molecular fragments. For a derivative, an HMBC correlation between the protons of the CH₂ group and the carbon of a newly attached substituent would confirm the site of reaction.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, even if they are not directly bonded. This is crucial for determining the stereochemistry and conformation of complex, sterically hindered molecules. ipb.pt

Table 2: Illustrative Application of 2D NMR for a Hypothetical Derivative: 2-((4-fluorophenoxy)methyl)-4-methoxybenzonitrile

| Technique | Expected Key Correlation | Information Gained |

| HMBC | Correlation between the benzylic protons (~5.2 ppm) and the fluorophenoxy carbon attached to oxygen (~155 ppm). | Confirms the C-O bond formation between the benzyl (B1604629) fragment and the fluorophenoxy substituent. |

| NOESY | Correlation between the benzylic protons and the aromatic proton at position 3 of the benzonitrile (B105546) ring. | Confirms the spatial proximity and helps to lock in the conformation around the benzylic bond. |

X-ray Crystallography for Solid-State Structure Determination of Novel Compounds

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. bohrium.com This technique provides unequivocal proof of a molecule's constitution, configuration, and conformation by yielding exact bond lengths, bond angles, and torsional angles.

For novel crystalline derivatives of this compound, obtaining a high-quality crystal suitable for diffraction analysis would provide irrefutable structural proof. This is especially important when complex stereochemistry is involved or when NMR data is ambiguous. The resulting crystal structure data is typically deposited in crystallographic databases for public access. As of the current literature, a specific crystal structure determination for the parent compound, this compound, has not been reported.

Table 3: Typical Data Obtained from X-ray Crystallographic Analysis (Data for this compound is not currently reported in crystallographic literature)

| Parameter | Description | Example Data |

| Formula | The elemental formula of the compound in the crystal. | C₉H₈BrNO |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Not Reported |

| Space Group | The specific symmetry group of the crystal. | Not Reported |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Not Reported |

| Z Value | The number of molecules per unit cell. | Not Reported |

| Calculated Density | The theoretical density of the crystal. | Not Reported |

Chromatographic Techniques for Reaction Purity and Isolation in Research Settings

Chromatographic methods are indispensable in synthetic chemistry for both monitoring reaction progress and for the purification of final products. In research involving this compound, several chromatographic techniques are employed.

Thin-Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reactions. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product.

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique used to monitor reaction completion and assess the purity of the crude product mixture. It provides the retention time (Rt) of the compound and its mass, confirming its presence. For example, in one synthesis, this compound was identified with a retention time of 1.44 minutes. chemicalbook.com

Column Chromatography: The most common method for purifying multigram quantities of compounds in a research setting. The crude product is loaded onto a column packed with a stationary phase (typically silica gel), and a solvent system (mobile phase) is passed through to separate the desired compound from impurities based on differential adsorption.

Recrystallization: A non-chromatographic purification technique often used after column chromatography to obtain highly pure crystalline solids. rsc.org

Table 4: Purification and Analytical Techniques Used in the Synthesis of this compound and its Derivatives

| Technique | Purpose | Details |

| Liquid-Liquid Extraction | Initial work-up to separate the organic product from aqueous impurities. | Washing the organic phase with water. chemicalbook.com |

| Drying | Removal of residual water from the organic solvent. | Using an anhydrous salt like sodium sulfate. chemicalbook.com |

| Solvent Evaporation | Concentration of the product. | Performed under vacuum (rotary evaporation). chemicalbook.com |

| LC-MS | Purity assessment and reaction monitoring. | Confirms product mass and provides retention time. chemicalbook.com |

| Recrystallization | Final purification to obtain a high-purity solid. | Dissolving in a hot solvent and cooling to form crystals. rsc.org |

Theoretical and Computational Chemistry Studies of 2 Bromomethyl 4 Methoxybenzonitrile

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like 2-(Bromomethyl)-4-methoxybenzonitrile. Through the application of quantum mechanics, researchers can model molecular structure, predict electronic behavior, and elucidate potential reaction pathways without the need for empirical experimentation. These computational approaches offer profound insights into the molecule's reactivity, stability, and spectroscopic characteristics.

Emerging Research Frontiers and Future Prospects

Development of Novel Cascade and One-Pot Synthetic Transformations

The architecture of 2-(Bromomethyl)-4-methoxybenzonitrile is exceptionally well-suited for the design of cascade and one-pot reactions, which are highly valued in organic synthesis for their efficiency in building molecular complexity while minimizing waste. The ortho-positioning of the bromomethyl and cyano groups allows for intramolecular reactions where one group influences the reactivity of the other, leading to the rapid construction of complex heterocyclic systems.

Researchers are exploring how benzyl (B1604629) halides can be used in one-pot tandem reactions. For instance, benzyl halides can react with o-aminobenzenethiol in DMSO to yield benzothiazoles through a sequence of Kornblum oxidation, cyclization, and aromatization. organic-chemistry.org Similarly, multi-component, one-pot syntheses using benzyl bromide derivatives have been developed to produce polysubstituted indolizines. ynu.edu.cn These examples highlight the potential of the bromomethyl group in this compound to initiate complex reaction sequences. The nitrile group, in turn, can act as a key participant in subsequent cyclization steps. For example, cascade reactions involving ortho-carbonyl-substituted benzonitriles are known to produce isoindolin-1-ones under mild, metal-free conditions. This suggests a promising future for this compound as a precursor in the streamlined synthesis of novel polycyclic and heterocyclic scaffolds.

A notable one-pot process involves the nucleophilic substitution of benzylic bromides with sodium azide (B81097), which is then immediately followed by a copper-catalyzed (3+2) cycloaddition with terminal alkynes to form bis(1,2,3-triazole) derivatives. nih.gov This demonstrates a direct pathway where the reactivity of the bromomethyl group is harnessed to generate an intermediate that participates in a subsequent, powerful bond-forming reaction within the same vessel.

| Reaction Type | Reagents/Conditions | Potential Product Class |

| Tandem Kornblum Oxidation/Cyclization | o-aminothiophenols, DMSO | Benzothiazole derivatives |

| Multi-component Reaction | Pyridine acetates, bases | Indolizine derivatives |

| Cascade Cyclization | Nucleophiles | Isoindolinone derivatives |

| Substitution/Click Reaction | Sodium azide, terminal alkynes, Cu catalyst | Bis(1,2,3-triazole) derivatives |

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly reliant on flow chemistry and automated platforms to enhance efficiency, safety, and reproducibility. nih.govyoutube.com this compound is an ideal candidate for integration into these advanced systems due to its well-defined and robust reactivity.

Flow chemistry, which involves performing reactions in a continuous stream rather than a batch, offers superior control over reaction parameters and is particularly advantageous for handling reactive intermediates. acs.orgsemanticscholar.org The reduction of benzonitriles to benzylamines has been successfully demonstrated in continuous-flow systems using formate as a safe hydrogen source, highlighting the amenability of the nitrile group to flow conditions. qub.ac.uk The inherent safety and efficiency of flow reactors could be leveraged for reactions involving this compound, such as nitrations or halogenations, by enabling better control over highly exothermic processes. amt.uk

Automated synthesis platforms, which use robotics to perform multi-step syntheses, rely on reliable and high-yielding reactions. synplechem.com The functional groups of this compound are compatible with many standard transformations used in these systems, such as amide formation (from the nitrile via hydrolysis and then coupling) and Suzuki coupling (if further modified). The compound's role as a versatile building block makes it a valuable component for automated platforms aimed at rapidly generating libraries of diverse small molecules for drug discovery and materials science. synplechem.comfu-berlin.de

Exploration in Bioorthogonal Chemical Methodologies

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.orgnih.gov This field is crucial for labeling and tracking biomolecules in real time. This compound serves as a valuable precursor for creating bioorthogonal probes due to the reactivity of its bromomethyl group.

A key strategy in bioorthogonal chemistry is the introduction of an azide group, which is small, stable, and biologically inert, onto a molecule of interest. nih.gov The bromomethyl group of this compound can be readily converted into an azide via a simple nucleophilic substitution reaction with sodium azide. nih.gov This azide-functionalized derivative can then participate in highly specific bioorthogonal ligation reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), to label biomolecules. nih.govescholarship.org This two-step process—installing a reactive handle and then coupling it to a reporter molecule—is a cornerstone of bioorthogonal methodologies. wikipedia.org The development of "smart probes," which become fluorescent upon reaction, is an active area of research where such precursors are essential. nih.gov

| Bioorthogonal Strategy | Key Transformation | Resulting Functionality | Application |

| Probe Synthesis | Nucleophilic substitution with NaN₃ | Benzyl azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Smart Probe Development | Attachment to fluorogenic reporters | Activatable fluorescent probes | Real-time bioimaging |

| Drug Delivery Systems | Linker for antibody-drug conjugates | Cleavable linkers | Targeted drug release |

Potential for Functionalization in Supramolecular Chemistry and Nanotechnology

The fields of supramolecular chemistry and nanotechnology focus on the design and synthesis of complex, functional assemblies from molecular components. This compound possesses distinct features that make it a promising candidate for creating such advanced materials.

The benzonitrile (B105546) fragment of the molecule is of particular interest in supramolecular chemistry. Recent studies have shown that supramolecular macrocycles can precisely recognize a variety of benzonitrile derivatives, forming highly specific "key-lock" complexes driven by non-covalent interactions. nih.govnih.gov This molecular recognition capability allows the benzonitrile moiety to act as a guest molecule, directing the self-assembly of larger, ordered structures. nso-journal.orgub.edu

Simultaneously, the bromomethyl group provides a reactive site for covalent attachment. This allows the entire molecule to be grafted onto the surface of nanomaterials, a process known as functionalization. ebrary.netucl.ac.ukmdpi.com By reacting the bromomethyl group with appropriate sites on nanoparticles (e.g., gold, iron oxide, or silica), one can impart the molecular recognition properties of the benzonitrile headgroup to the nanomaterial. This dual functionality enables the creation of hybrid materials where nanoparticles can be directed to assemble in specific patterns or to interact selectively with other molecules, bridging the gap between molecular-level recognition and nanoscale device fabrication. ebrary.net

Unexplored Reactivity Pathways and Stereoselective Synthesis Applications

Beyond its established reactivity, this compound holds potential for unexplored chemical transformations and applications in stereoselective synthesis. The interaction between its ortho-substituted functional groups could give rise to novel reactivity under specific catalytic conditions. For instance, phosphine-catalyzed domino reactions of related compounds like 2-(bromomethyl)acrylates have been shown to produce complex polycyclic structures through a sequence of seven carbon-carbon bond formations. nih.govacs.org Similar intricate cascade reactions, potentially involving radical intermediates, could be developed for this compound. pkusz.edu.cn

A significant frontier lies in the development of stereoselective reactions. A reaction is stereoselective if it preferentially forms one stereoisomer over another. masterorganicchemistry.com For this compound, any nucleophilic substitution at the benzylic carbon has the potential to create a new stereocenter. If this reaction is conducted using a chiral catalyst or chiral auxiliary, it could proceed with high stereoselectivity, yielding an enantiomerically enriched product. Such chiral building blocks are of immense value in the synthesis of pharmaceuticals and other bioactive molecules. While specific methods for this molecule are yet to be developed, the principle represents a compelling future research direction for unlocking the full synthetic potential of this versatile compound.

Q & A

Q. Q1: What are the recommended synthetic routes for 2-(Bromomethyl)-4-methoxybenzonitrile, and how do reaction conditions influence yield?

A1: The compound is typically synthesized via bromination of precursor molecules. For example:

- Bromination of 4-methoxybenzyl cyanide using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ yields this compound .

- Alternative routes involve Wittig reactions with triphenylphosphonium salts derived from brominated intermediates .

Key Variables:

Q. Q2: How should researchers characterize this compound to confirm structural integrity?

A2: Use a multi-technique approach:

NMR :

- ¹H NMR : Peaks at δ 4.5–4.7 ppm (CH₂Br) and δ 3.8–4.0 ppm (OCH₃) confirm substitution patterns .

- ¹³C NMR : Signals at ~120 ppm (C≡N) and ~30 ppm (CH₂Br) validate functional groups.

Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular formula C₉H₈BrNO (theoretical m/z: 241.98) .

XRD : Resolves crystallographic ambiguity in bromine positioning .

Advanced Research Questions

Q. Q3: How do competing reaction pathways (e.g., nucleophilic substitution vs. elimination) affect the utility of this compound in cross-coupling reactions?

A3: The bromomethyl group enables diverse reactivity:

- Nucleophilic Substitution : Reacts with amines (e.g., morpholine) to form tertiary amines, but steric hindrance from the methoxy group may reduce yields .

- Elimination : Under basic conditions (e.g., K₂CO₃), β-hydride elimination forms styrenic byproducts, requiring careful pH control .

Optimization Strategy:

Q. Q4: What analytical methods resolve contradictions in reported biological activity data for derivatives of this compound?

A4: Discrepancies arise from variations in:

Derivatization : Substituent position (e.g., para-methoxy vs. ortho-bromo) alters binding affinity to targets like kinases or GPCRs .

Assay Conditions : pH, temperature, and solvent (DMSO vs. aqueous buffer) affect solubility and activity .

Case Study:

Q. Q5: How can computational modeling guide the design of this compound-based probes for enzyme inhibition studies?

A5:

- Docking Simulations : Predict interactions with enzyme active sites (e.g., cytochrome P450). The nitrile group often coordinates with heme iron .

- QSAR Models : Correlate substituent electronic effects (Hammett σ constants) with inhibitory potency .

Example Application:

- Derivatives with electron-withdrawing groups (e.g., -CF₃) enhance binding to CYP3A4, as modeled using Gaussian09 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.